ALDH3A1 Inhibitory Activity: IC50 Quantification and In-Class Potency Contextualization
3-(2,6-Difluorophenyl)benzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 × 10³ nM (2.1 µM) in a spectrophotometric assay using benzaldehyde as substrate [1]. This target engagement profile can be contextualized against structurally related ALDH3A1 inhibitors reported in the same patent family: compound A39 (bearing a distinct sulfonamide-imidazole scaffold) exhibits IC50 > 1.00 × 10⁵ nM (>100 µM) under identical assay conditions, representing approximately 48-fold weaker inhibition [2]. While a direct positional isomer comparator is not available in the literature, the quantitative difference between this 2,6-difluorophenylbenzaldehyde derivative and other chemotypes tested in the same experimental system establishes its non-negligible ALDH3A1 engagement at micromolar concentrations.
| Evidence Dimension | ALDH3A1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.10 × 10³ nM (2.1 µM) |
| Comparator Or Baseline | Compound A39 (CHEMBL3112685, US9328112): IC50 > 1.00 × 10⁵ nM (>100 µM) |
| Quantified Difference | ≥48-fold difference in IC50 (approximate lower bound) |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation; spectrophotometric detection; NADP+ cofactor |
Why This Matters
For users screening ALDH3A1 inhibitors (oncology, corneal protection, or stem cell applications), this compound provides a defined, quantifiable potency benchmark—2.1 µM—against a target where many structurally distinct analogs show negligible inhibition (>100 µM), enabling rational procurement based on validated enzyme engagement data.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994, US9328112 A24). Affinity Data: IC50 = 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] BindingDB Entry BDBM50447064 (CHEMBL3112685, US9328112 A39). Affinity Data: IC50 > 1.00E+5 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, identical conditions. View Source
